molecular formula C12H14O3 B14566697 (4-Methylphenyl)methyl 3-oxobutanoate CAS No. 61312-32-1

(4-Methylphenyl)methyl 3-oxobutanoate

Cat. No.: B14566697
CAS No.: 61312-32-1
M. Wt: 206.24 g/mol
InChI Key: BSIUTVXEBSLZFS-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl 3-oxobutanoate is an organic compound with the molecular formula C12H14O3. It is a derivative of butanoic acid, featuring a 4-methylphenyl group attached to the methyl ester of 3-oxobutanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with (4-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methylphenylacetic acid.

    Reduction: (4-Methylphenyl)methyl 3-hydroxybutanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(4-Methylphenyl)methyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl 3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutanoic acid, which can participate in metabolic pathways. The 4-methylphenyl group can interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxobutanoate: Lacks the 4-methylphenyl group, making it less hydrophobic.

    Ethyl 3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    (4-Methylphenyl)methyl acetate: Similar aromatic group but different ester structure.

Uniqueness

(4-Methylphenyl)methyl 3-oxobutanoate is unique due to the presence of both the 4-methylphenyl group and the 3-oxobutanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

61312-32-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-methylphenyl)methyl 3-oxobutanoate

InChI

InChI=1S/C12H14O3/c1-9-3-5-11(6-4-9)8-15-12(14)7-10(2)13/h3-6H,7-8H2,1-2H3

InChI Key

BSIUTVXEBSLZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)CC(=O)C

Origin of Product

United States

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